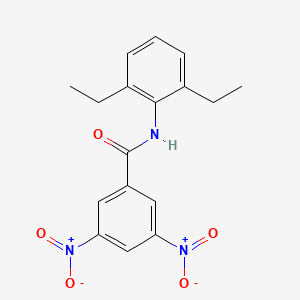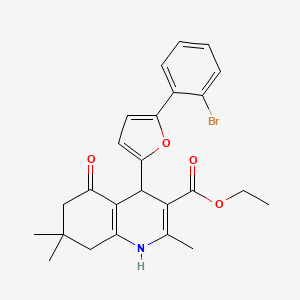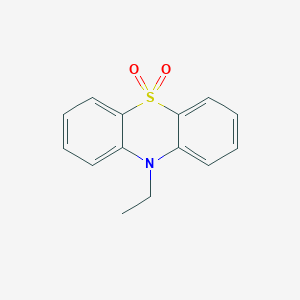
ethyl (2Z)-2-azepanylideneethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-azepanylideneethanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features a seven-membered azepane ring, which is relatively rare and interesting in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-azepanylideneethanoate can be synthesized through the esterification of azepane-2-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can help in achieving higher yields. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-azepanylideneethanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to form azepane-2-carboxylic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Azepane-2-carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2Z)-2-azepanylideneethanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism by which ethyl (2Z)-2-azepanylideneethanoate exerts its effects involves interactions with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing azepane-2-carboxylic acid and ethanol. These products can then interact with cellular pathways, potentially leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar functional group but lacks the azepane ring.
Methyl (2Z)-2-azepanylideneethanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (2E)-2-azepanylideneethanoate: Geometric isomer with the E configuration.
Uniqueness
This compound is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties. The Z configuration also influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl (2Z)-2-(azepan-2-ylidene)acetate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3/b9-8- |
InChI Key |
BRZCSNCXDNQBNN-HJWRWDBZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCCCN1 |
Canonical SMILES |
CCOC(=O)C=C1CCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)

![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)


![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)






![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)
